molecular formula C7H12N2O2S B2852634 4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid CAS No. 312750-77-9

4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid

Cat. No.: B2852634
CAS No.: 312750-77-9
M. Wt: 188.25
InChI Key: SOWACIADJNMOMW-UHFFFAOYSA-N
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Description

4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . These compounds interact with a variety of biological targets, depending on their specific structures and functional groups.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . For instance, some thiazole derivatives have been found to induce cell death in tumor cells .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often related to their biological targets . For example, some thiazole derivatives have been found to inhibit the function of certain enzymes, leading to downstream effects on cellular metabolism .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can all influence how a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their mode of action . For example, some thiazole derivatives have been found to induce cell death in tumor cells .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can all influence how a compound interacts with its targets and how it is metabolized within the body . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid typically involves the reaction of 2-aminothiazole with butanoic acid derivatives under specific conditions. One common method includes the use of a catalyst such as silica-supported tungstosilisic acid, which facilitates the reaction under conventional heating or ultrasonic irradiation .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Halogens (e.g., chlorine), amines, basic or acidic conditions.

Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid has several scientific research applications:

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Comparison: Compared to these compounds, 4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c10-6(11)2-1-3-8-7-9-4-5-12-7/h1-5H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWACIADJNMOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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